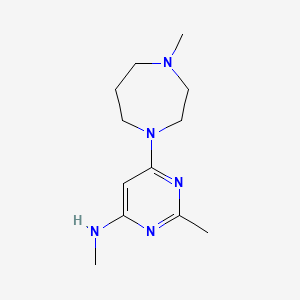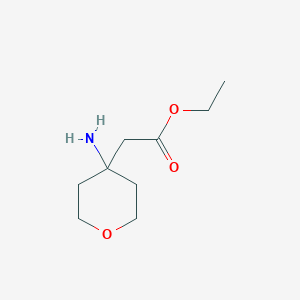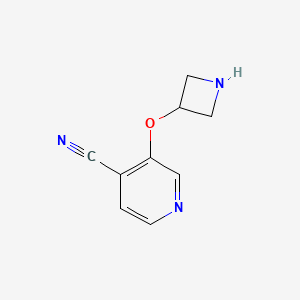
2-(2-azidoethyl)-3a-(methoxymethyl)octahydro-1H-isoindole
Descripción general
Descripción
2-(2-Azidoethyl)-3a-(methoxymethyl)octahydro-1H-isoindole (2-AEMOI) is an organic compound that is used as a reagent in organic synthesis. It is a versatile and powerful reagent that has been used in a variety of synthetic reactions, such as the synthesis of peptides, peptidomimetics, and other small molecules. It is also used in the synthesis of pharmaceuticals, cosmetics, and other products. In addition, 2-AEMOI has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, antifungals, and antivirals.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
- Isoindole Structures : The synthesis and crystal structure of an isoindole derivative were explored, highlighting the potential of such compounds in constructing complex molecular architectures through C—H⋯O interactions and π–π stacking, which could be relevant to the chemical behavior of the target compound (Saravanan et al., 2016).
Biological Applications
- Antiproliferative Activities : A study on the synthesis of triazolyl-methyl-estra-17-ol hybrids, involving azidomethyl and alkyne components similar to the azido and methoxymethyl groups in the target compound, reported their antiproliferative activities against various cancer cell lines, suggesting potential in drug development (Kiss et al., 2019).
Methodological Innovations
- Cycloaddition Reactions : The study on the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, creating 1,4-substituted [1,2,3]-triazoles, indicates a relevant methodology for functionalizing compounds with azido groups, which could be applicable to the synthesis and modification of the target compound (Tornøe et al., 2002).
Potential Sensing and Material Applications
- Fluorescence Sensing : A study on the synthesis of 4-hydroxyindole fused isocoumarin derivatives and their application in fluorescence "Turn-off" sensing of Cu(II) and Fe(III) ions showcases the versatility of indole derivatives in sensor development. This could hint at possible applications of the target compound in the creation of new sensing materials (Pathak et al., 2015).
Propiedades
IUPAC Name |
2-(2-azidoethyl)-7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O/c1-17-10-12-5-3-2-4-11(12)8-16(9-12)7-6-14-15-13/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTZWFKIOBSUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCCC1CN(C2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-azidoethyl)-3a-(methoxymethyl)octahydro-1H-isoindole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,6-difluorophenyl)methyl]oxolan-3-amine](/img/structure/B1493059.png)
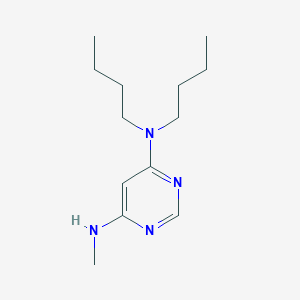

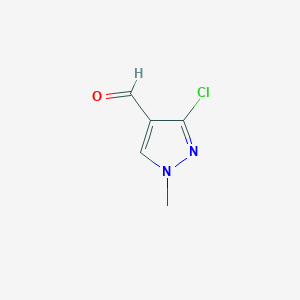
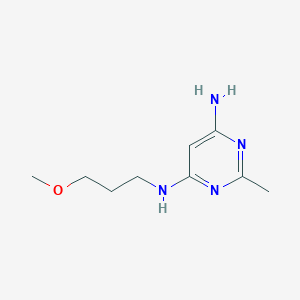

![2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1493067.png)

